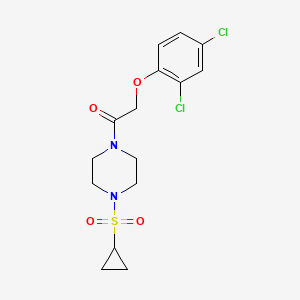

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Description

Properties

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O4S/c16-11-1-4-14(13(17)9-11)23-10-15(20)18-5-7-19(8-6-18)24(21,22)12-2-3-12/h1,4,9,12H,2-3,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDAPEIXKHBMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic compound notable for its potential pharmacological applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H26N2O4S

- Molecular Weight : 366.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory pathways. The cyclopropylsulfonyl moiety is believed to enhance the compound's binding affinity to target proteins, thereby modulating their activity.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of piperazine, including this compound, may possess anticonvulsant properties. The mechanism involves modulation of GABAergic transmission, which is crucial in controlling seizure activity.

- Antitumor Activity : Compounds with similar structural features have shown promise in inhibiting tumor cell proliferation. The presence of the dichlorophenoxy group is associated with increased cytotoxicity against various cancer cell lines.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Anticonvulsant Activity Study

A study examined the anticonvulsant effects of several piperazine derivatives in a picrotoxin-induced convulsion model. The results indicated that compounds similar to this compound significantly reduced seizure frequency and duration, suggesting a potential therapeutic application in epilepsy management .

Antitumor Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating strong antiproliferative activity. Structure-activity relationship (SAR) analyses revealed that modifications to the phenoxy group could enhance cytotoxicity .

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone Derivatives

- Structural Similarities: These compounds share the acetyl-linked piperazine scaffold but replace the cyclopropylsulfonyl and dichlorophenoxy groups with biphenyl and substituted phenyl groups.

- Pharmacological Activity: Demonstrated antipsychotic properties via anti-dopaminergic and anti-serotonergic effects. For example, 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone showed reduced catalepsy induction compared to typical antipsychotics .

1-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

- Structural Similarities : Shares the dichlorophenyl and piperazine-acetyl backbone but incorporates an imidazole-dioxolane group.

- Pharmacological Activity : Likely targets fungal pathways (similar to ketoconazole derivatives), with the imidazole enhancing antifungal activity via cytochrome P450 inhibition .

- Key Differences : The dioxolane ring may improve solubility but reduce chemical stability compared to the cyclopropylsulfonyl group in the target compound .

1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone

- Structural Similarities: Simplifies the scaffold with a chloro and phenyl group instead of dichlorophenoxy and sulfonyl substituents.

- Pharmacological Activity: Limited data, but crystallography studies (e.g., Acta Crystallographica Section E) suggest conformational rigidity due to the planar phenyl group, which may restrict receptor binding compared to bulkier substituents .

- Key Differences : The chloro group’s electron-withdrawing effects could alter electronic properties, affecting interactions with serotonin or dopamine receptors .

1-(4-(4-Chlorophenyl)sulfonylpiperazin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

- Structural Similarities : Replaces cyclopropylsulfonyl with 4-chlorophenylsulfonyl and adds a triazole-thioether group.

- Pharmacological Activity : Triazole moieties are associated with antifungal and anticancer activity, while sulfonyl groups enhance solubility and binding specificity .

- Key Differences: The triazole-thioether may introduce redox activity, differing from the dichlorophenoxy group’s hydrophobic interactions .

Mechanistic and Pharmacokinetic Insights

- Synthetic Accessibility : and suggest that α-halogenated ketones and piperazine intermediates are critical for synthesizing such compounds, with cyclopropylsulfonation likely requiring controlled conditions to avoid side reactions .

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with cyclopropylsulfonyl chloride under basic conditions to yield the monosubstituted sulfonamide. The reaction is typically conducted in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{Piperazine} + \text{Cyclopropylsulfonyl chloride} \xrightarrow[\text{DCM, TEA}]{\text{0°C to RT}} \text{4-(Cyclopropylsulfonyl)piperazine}

$$

Key Parameters :

- Stoichiometry : A 1:1 molar ratio ensures monosubstitution, avoiding disulfonylation.

- Temperature : Controlled addition at 0°C minimizes side reactions.

- Workup : The product is isolated via aqueous extraction and purified by recrystallization from ethanol.

Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride

Phenoxy Bond Formation

2,4-Dichlorophenol undergoes nucleophilic substitution with chloroacetyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF):

$$

\text{2,4-Dichlorophenol} + \text{Chloroacetyl chloride} \xrightarrow[\text{DMF, NaH}]{\text{RT}} \text{2-(2,4-Dichlorophenoxy)acetyl chloride}

$$

Optimization Notes :

- Excess chloroacetyl chloride drives the reaction to completion.

- Anhydrous conditions prevent hydrolysis of the acid chloride.

Coupling of 4-(Cyclopropylsulfonyl)piperazine and 2-(2,4-Dichlorophenoxy)acetyl Chloride

Nucleophilic Acyl Substitution

The piperazine derivative reacts with 2-(2,4-dichlorophenoxy)acetyl chloride in DCM using TEA to scavenge HCl:

$$

\text{4-(Cyclopropylsulfonyl)piperazine} + \text{2-(2,4-Dichlorophenoxy)acetyl chloride} \xrightarrow[\text{DCM, TEA}]{\text{RT}} \text{Target Compound}

$$

Reaction Monitoring :

- Progress is tracked via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

- The crude product is purified via column chromatography (SiO₂, gradient elution).

Critical Reaction Parameters and Yield Optimization

Solvent and Base Selection

Temperature and Time

- Coupling Step : Conducted at room temperature (20–25°C) for 12–18 hours to ensure complete conversion.

- Yield : Reported yields for analogous reactions range from 65% to 78% after purification.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, 1H, Ar-H), 7.22 (dd, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 4.82 (s, 2H, COCH₂O), 3.72–3.68 (m, 4H, piperazine-H), 2.95–2.91 (m, 4H, piperazine-H), 2.45 (m, 1H, cyclopropyl-H), 1.20–1.15 (m, 4H, cyclopropyl-CH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O-C).

Chromatographic Purity

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative method involves reductive amination of 2-(2,4-dichlorophenoxy)acetone with 4-(cyclopropylsulfonyl)piperazine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane:

$$

\text{2-(2,4-Dichlorophenoxy)acetone} + \text{4-(Cyclopropylsulfonyl)piperazine} \xrightarrow[\text{STAB}]{\text{1,2-Dichloroethane}} \text{Target Compound}

$$

Advantages :

- Avoids handling acyl chlorides.

- Higher functional group tolerance.

Disadvantages :

Industrial-Scale Considerations

Solvent Recovery and Waste Management

- DCM and DMF are recycled via distillation.

- Aqueous waste is treated with activated carbon to adsorb organic residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.